N-(sec-butyl)-N'-(2-phenylethyl)thiourea is a thiourea derivative, which falls under the category of organosulfur compounds. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms. This compound's structure includes a sec-butyl group and a 2-phenylethyl moiety attached to the thiourea backbone, making it an interesting candidate for various chemical applications.
This compound can be classified as an N,N'-disubstituted thiourea, which is known for its diverse biological activities, including antiplatelet and anticancer properties. The synthesis and characterization of such compounds have been widely explored in recent studies, highlighting their potential in medicinal chemistry and material science .
The synthesis of N-(sec-butyl)-N'-(2-phenylethyl)thiourea typically involves the reaction between isothiocyanates and amines. A common method includes:
The structures of synthesized thioureas are confirmed using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (NMR), Carbon-13 NMR, and High-Resolution Mass Spectrometry (HRMS).
The molecular formula for N-(sec-butyl)-N'-(2-phenylethyl)thiourea is C12H18N2S, with a molecular weight of approximately 226.35 g/mol. The compound features:
CC(C)N(C(C1=CC=CC=C1)CC)C(=S)N
.The structural configuration allows for potential interactions with biological targets, making it a subject of interest in pharmacological studies.
N-(sec-butyl)-N'-(2-phenylethyl)thiourea can participate in several chemical reactions due to its functional groups:
Such reactions are crucial for developing derivatives with enhanced biological activities.
The mechanism of action for N-(sec-butyl)-N'-(2-phenylethyl)thiourea involves its interaction with specific biological targets:
This mechanism highlights the potential therapeutic applications of this compound in preventing thrombotic events.
These properties are essential for determining the handling requirements and potential applications in various fields.
N-(sec-butyl)-N'-(2-phenylethyl)thiourea has several applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1